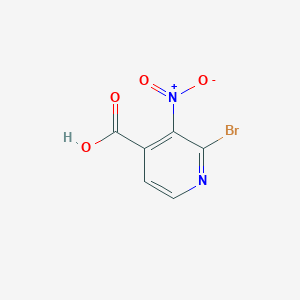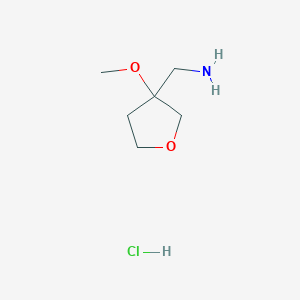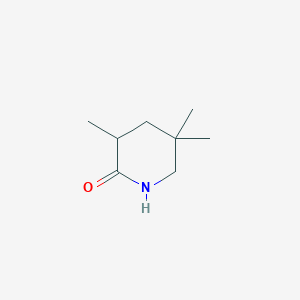
2-ブロモ-3-ニトロピリジン-4-カルボン酸
概要
説明
2-Bromo-3-nitropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrN2O4 It is a derivative of pyridine, featuring a bromine atom at the second position, a nitro group at the third position, and a carboxylic acid group at the fourth position
科学的研究の応用
2-Bromo-3-nitropyridine-4-carboxylic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
作用機序
Target of Action
Nitropyridines have been known to participate in various chemical reactions, suggesting that they may interact with a wide range of molecular targets .
Mode of Action
Nitropyridines have been reported to undergo reactions involving the nitro group . For instance, the nitro group can migrate from one position to another in a [1,5] sigmatropic shift . This suggests that 2-Bromo-3-nitropyridine-4-carboxylic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Given the reactivity of nitropyridines, it is plausible that this compound could induce a variety of molecular and cellular changes .
Action Environment
It is known that the compound should be stored at room temperature and that it is sensitive to dust formation . These factors suggest that the compound’s action may be influenced by environmental conditions such as temperature and dust levels.
生化学分析
Biochemical Properties
2-Bromo-3-nitropyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases. The interactions between 2-Bromo-3-nitropyridine-4-carboxylic acid and these biomolecules are often characterized by binding affinities and specific reaction mechanisms .
Cellular Effects
2-Bromo-3-nitropyridine-4-carboxylic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 2-Bromo-3-nitropyridine-4-carboxylic acid can alter the expression of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-nitropyridine-4-carboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, 2-Bromo-3-nitropyridine-4-carboxylic acid may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-nitropyridine-4-carboxylic acid can change over time. Its stability and degradation are important factors to consider. For example, the compound may degrade under certain conditions, leading to a decrease in its effectiveness over time. Long-term studies have shown that 2-Bromo-3-nitropyridine-4-carboxylic acid can have sustained effects on cellular functions, but its stability must be maintained to ensure consistent results .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-nitropyridine-4-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 2-Bromo-3-nitropyridine-4-carboxylic acid can exhibit toxic or adverse effects, impacting the health and survival of the animals .
Metabolic Pathways
2-Bromo-3-nitropyridine-4-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical properties. The compound can also affect metabolic flux, altering the levels of specific metabolites within cells. Understanding the metabolic pathways of 2-Bromo-3-nitropyridine-4-carboxylic acid is crucial for predicting its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-3-nitropyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-Bromo-3-nitropyridine-4-carboxylic acid can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
2-Bromo-3-nitropyridine-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence its localization and, consequently, its activity and function. Understanding the subcellular localization of 2-Bromo-3-nitropyridine-4-carboxylic acid is essential for elucidating its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-nitropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-nitropyridine-4-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-Bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include 2-bromo-3-aminopyridine-4-carboxylic acid.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
類似化合物との比較
2-Bromo-3-nitropyridine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain reactions.
3-Nitropyridine-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Bromo-4-nitropyridine: Has the nitro group at a different position, altering its electronic properties and reactivity.
Uniqueness: 2-Bromo-3-nitropyridine-4-carboxylic acid is unique due to the combination of functional groups that confer specific reactivity and binding characteristics. The presence of both bromine and nitro groups allows for diverse chemical transformations, while the carboxylic acid group enhances its solubility and potential for further derivatization.
特性
IUPAC Name |
2-bromo-3-nitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEFRLFLQALRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379308-71-0 | |
| Record name | 2-bromo-3-nitropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)






![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)




